molecular formula C35H38N6O6 B600931 1H-1-Ethyl Candesartan Cilexetil CAS No. 914613-35-7

1H-1-Ethyl Candesartan Cilexetil

Cat. No.: B600931
CAS No.: 914613-35-7
M. Wt: 638.7 g/mol
InChI Key: HKUZPIFWPFYKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1-Ethyl Candesartan Cilexetil (CAS: 914613-35-7) is a process-related impurity formed during the bulk synthesis of Candesartan Cilexetil, a prodrug hydrolyzed to the active metabolite candesartan in vivo . Structurally, it is a benzimidazole derivative with an ethyl substitution at the N-1 position of the tetrazole ring (Figure 1). Its molecular formula is C₃₅H₃₈N₆O₆ (MW: 638.7 g/mol), distinguishing it from the parent compound Candesartan Cilexetil (C₃₃H₃₄N₆O₆; MW: 610.67 g/mol) . As a selective angiotensin II type 1 receptor (AT1) antagonist, it shares pharmacological targeting with Candesartan Cilexetil but lacks therapeutic approval due to its impurity status .

Preparation Methods

Synthetic Routes and Methodological Frameworks

Condensation-Reduction-Cyclization Sequence

A foundational approach involves the condensation of 2-amino-3-nitrobenzoate derivatives with biphenyl intermediates. For example, Patent CN103304543A outlines a three-step synthesis:

  • Condensation : 2-Amino-3-nitromethylbenzoate reacts with 4-formyl-2-biphenylcarbonitrile at 0–5°C in organic solvents (e.g., dichloromethane), forming 2-[[2'-cyanobiphenyl-4-yl]methyleneamino]-3-nitrobenzoate .

  • Reduction : Sodium borohydride or catalytic hydrogenation reduces the nitro group to an amine, yielding 2-[[2'-cyanobiphenyl-4-yl]methyl]amino]-3-aminobenzoate .

  • Cyclization : Treatment with tetraethyl orthocarbonate facilitates benzimidazole ring closure, producing 1H-1-ethyl Candesartan Cilexetil .

Key Data :

  • Yield: ~75–85% (crude product) .

  • Purity: ≥95% after recrystallization .

Trityl Group Protection/Deprotection Strategy

Patent WO2005037821A2 describes a method leveraging trityl (triphenylmethyl) protection to enhance intermediate stability:

  • Protection : Trityl candesartan reacts with cilexetil chloride in acetonitrile with potassium carbonate, forming cilexetil trityl candesartan .

  • Deprotection : Acidic hydrolysis (e.g., HCl in methanol) removes the trityl group, yielding this compound .

Optimization Insights :

  • Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

  • Low-boiling solvents (e.g., acetonitrile, boiling point: 82°C) enable efficient solvent removal .

Performance Metrics :

  • Yield: 94.38% (crude), 98% after trituration .

  • Purity: ≥98% (HPLC) .

Hydrogenation-Acidolysis-Ring Closure Pathway

Patent WO2015090635A1 introduces a high-yield, chromatography-free route:

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group of 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 3-nitrobenzoate derivatives .

  • Acidolysis : HCl cleaves the tert-butoxycarbonyl (Boc) group, forming a pharmaceutically acceptable salt .

  • Ring Closure : Tetraethyl orthocarbonate cyclizes the intermediate into this compound .

Advantages :

  • Eliminates hazardous organotin reagents .

  • Scalable for industrial production (yield: 85–99%) .

Analytical and Process Validation

Impurity Profiling and Structural Elucidation

Raman et al. (2011) identified this compound as a major impurity (CDC-II) using LC/ESI-ITMS and NMR . Key findings include:

  • Mass Spec Data : m/z 639.3 [M+H]⁺, consistent with C₃₅H₃₈N₆O₆ .

  • Formation Mechanism : Ethylation of the tetrazole ring during synthesis .

Solubility and Formulation Considerations

This compound exhibits limited aqueous solubility (0.5 mg/mL in 1:1 DMSO:PBS) . Formulation strategies include:

  • Stock Solutions : 30 mg/mL in DMSO or DMF .

  • In Vivo Administration : Dissolution in corn oil or PEG300/Tween 80 mixtures .

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Condensation-Reduction75–85≥95Simple reagents, moderate conditionsRequires multiple recrystallizations
Trityl Protection94–98≥98High intermediate stabilityUses toxic solvents (acetonitrile)
Hydrogenation-Acidolysis85–99≥99Scalable, no chromatographyHigh catalyst costs (Pd/C)

Industrial-Scale Optimization

Solvent Selection

  • Polar Aprotic Solvents : DMF or THF enhance reaction homogeneity .

  • Low-Boiling Solvents : Acetonitrile (bp: 82°C) facilitates easy removal .

Temperature Control

  • Condensation : 0–5°C minimizes side reactions .

  • Cyclization : 0–10°C improves ring closure efficiency .

Catalyst Systems

  • Phase Transfer Catalysts : Tetrabutylammonium bromide boosts interfacial reactions .

  • Hydrogenation Catalysts : 5% Pd/C achieves >95% nitro reduction .

Scientific Research Applications

Preparation Methods

The synthesis involves several steps:

  • Alkylation Reaction : Begins with alkylation of 2-ethoxy benzimidazole derivatives.
  • Hydrolysis : Hydrolysis of ester groups.
  • Intermediate Formation : Reaction with halogenated ethyl cyclohexyl carbonate.
  • Tetrazole Reaction : Final step yielding 1H-1-Ethyl Candesartan Cilexetil.

Pharmaceutical Research

This compound is utilized as a reference standard in pharmaceutical testing to ensure the quality and purity of candesartan cilexetil preparations. Its characterization is crucial for regulatory compliance in drug development.

Cardiovascular Research

Given its role as an angiotensin II type 1 receptor antagonist, this compound is valuable in studying:

  • Hypertension management
  • Heart failure mechanisms
  • Vascular smooth muscle function

Neuroscience Applications

Research indicates potential neuroprotective effects, particularly in stroke prevention and neurodegenerative disorders. Studies have shown that candesartan cilexetil may mitigate neurological damage in various models .

Analytical Chemistry

In analytical applications, this compound is employed for method development and quality control testing. Its presence in formulations necessitates precise analytical techniques to ensure product safety and efficacy.

Clinical Trials Overview

Several clinical trials have evaluated the efficacy of candesartan cilexetil, indirectly reflecting on its impurities like this compound:

Study Type Findings
Hypertensive Patients TrialSignificant reduction in blood pressure compared to placebo and losartan .
Diabetic Retinopathy StudyARBs like candesartan delay retinal complications in diabetic patients .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of its parent compound:

  • Bioavailability : Approximately 15%
  • Plasma Protein Binding : >99%
  • Volume of Distribution : ~0.13 L/kg .

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Solubility : ≤30 mg/mL in DMSO or dimethylformamide (DMF) .
  • Storage : Stable as a crystalline solid at -20°C .

1H-1-Ethyl Candesartan Cilexetil is structurally and functionally related to several compounds in the Candesartan Cilexetil synthesis pathway and its pharmacopeial impurities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Role
This compound C₃₅H₃₈N₆O₆ 638.71 Ethyl substitution at N-1 of tetrazole ring AT1 antagonist (impurity)
Candesartan Cilexetil C₃₃H₃₄N₆O₆ 610.67 Cyclohexyloxycarbonyloxy ethyl ester Prodrug (AT1 antagonist; approved for HTN/CHF)
USP Related Compound B C₃₁H₃₀N₆O₆ 582.61 Hydroxybenzimidazole; lacks ethyl substitution Synthetic intermediate/degradant
USP Related Compound F C₃₅H₃₈N₆O₆ 638.71 Ethyl substitution at N-2 of tetrazole ring Positional isomer of 1H-1-Ethyl (impurity)
O-Desethyl Candesartan Cilexetil C₃₁H₃₀N₆O₆ 582.61 Lacks ethyl group on benzimidazole Hydrolysis product (impurity)

Structural Differentiation :

  • Ethyl Position : this compound is distinguished from Related Compound F (USP) by the ethyl group’s location on the tetrazole ring (N-1 vs. N-2). This difference was confirmed via 1D/2D NMR experiments, which resolved distinct coupling patterns and chemical shifts .
  • Ester Modifications : Unlike Candesartan Cilexetil, which contains a cyclohexyloxycarbonyloxy ethyl ester, 1H-1-Ethyl retains the ester but introduces steric hindrance via the ethyl group, reducing solubility in aqueous media .

Pharmacological and Analytical Relevance :

Bioactivity : While this compound binds AT1 receptors, its in vivo efficacy remains uncharacterized. In contrast, Candesartan Cilexetil demonstrates proven antihypertensive effects, reducing cardiovascular mortality in clinical trials .

Impurity Control : Regulatory guidelines (e.g., ICH Q3A) mandate strict limits (<0.15%) for 1H-1-Ethyl in drug formulations. Analytical methods like UHPLC and NMR are employed to differentiate it from positional isomers .

Solubility Challenges : 1H-1-Ethyl’s lower aqueous solubility (vs. Candesartan Cilexetil) complicates its detection in dissolution studies, necessitating cosolvency techniques (e.g., acetonitrile:water) for HPLC quantification .

Research Findings and Implications

  • Synthetic Pathways : The ethyl group in this compound arises from incomplete purification during benzimidazole alkylation, highlighting the need for optimized reaction conditions to minimize impurity formation .
  • Toxicological Profile: No carcinogenicity data exists for 1H-1-Ethyl, but Candesartan Cilexetil’s association with elevated cancer mortality in placebo-controlled trials underscores the importance of impurity monitoring .

Biological Activity

1H-1-Ethyl Candesartan Cilexetil is a process-related impurity commonly found in the synthesis of the antihypertensive drug candesartan cilexetil. It acts as a potent, long-acting, and selective antagonist of the angiotensin II type 1 receptor (AT1) and plays a crucial role in the regulation of blood pressure and sodium homeostasis. This article aims to detail the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

This compound functions primarily by antagonizing the effects of angiotensin II at the AT1 receptor. Angiotensin II is a key peptide in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By blocking this receptor, this compound prevents vasoconstriction and aldosterone secretion, leading to decreased blood pressure and improved renal function .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound, candesartan cilexetil. Upon administration, it is rapidly converted into its active form, candesartan, which has an estimated bioavailability of approximately 15%. The compound demonstrates high plasma protein binding (>99%) and a volume of distribution of about 0.13 L/kg. Its elimination primarily occurs through urine and feces as unchanged drug .

Efficacy in Hypertension

Clinical studies have demonstrated that this compound effectively reduces both systolic and diastolic blood pressure in hypertensive patients. In a comparative study with losartan, doses of 8 mg to 16 mg were shown to provide significant reductions in blood pressure over a 24-hour period . The compound's longer duration of action is attributed to its tighter binding affinity for the AT1 receptor compared to other ARBs.

Neuroprotective Effects

Research indicates that candesartan cilexetil, and by extension its impurities like this compound, may exert neuroprotective effects. A study highlighted its potential in mitigating haloperidol-induced tardive dyskinesia in rat models, suggesting that AT1 antagonism may play a role in protecting against neurological disorders .

Clinical Trials Overview

Several clinical trials have evaluated the efficacy and safety profile of candesartan cilexetil, indirectly reflecting on the biological activity of its impurities:

  • Trial on Hypertensive Patients : A randomized controlled trial involving hypertensive patients demonstrated that candesartan cilexetil significantly lowered blood pressure compared to placebo and losartan. The study involved multiple dosing periods and showed sustained blood pressure control over time .
  • Diabetic Retinopathy Study : The DIRECT trial series evaluated the effects of candesartan on diabetic retinopathy progression. Results indicated that ARBs like candesartan could delay or prevent retinal complications in diabetic patients .

Comparative Analysis Table

CompoundMechanismEfficacy (mmHg reduction)Duration of ActionKey Findings
This compoundAT1 receptor antagonistSignificant reduction observed~24 hoursEffective in hypertension; potential neuroprotective effects
Candesartan CilexetilAT1 receptor antagonistGreater than losartan~24 hoursReduces BP effectively; beneficial in diabetic nephropathy
LosartanAT1 receptor antagonistModerate reduction~12 hoursLess effective than candesartan in sustained BP control

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1H-1-Ethyl Candesartan Cilexetil and its related substances in pharmaceutical formulations?

  • Methodological Answer : Utilize ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF) for high-resolution separation and identification of impurities. Key parameters include a C18 column, gradient elution with mobile phases (e.g., methanol and 0.1% formic acid), and detection at 254 nm. System suitability tests should ensure resolution ≥5 between peaks and ≤1.0% RSD for repeatability . Stress testing under ICH Q1 conditions (acid/base hydrolysis, oxidation) can elucidate degradation pathways and impurity profiles .

Q. What strategies improve the aqueous solubility of this compound in preclinical formulations?

  • Methodological Answer : Solid dispersion techniques with carriers like Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) enhance solubility by 11-fold. Solvent evaporation methods at 1:3 drug-carrier ratios, combined with surfactants (e.g., sodium lauryl sulfate), optimize dissolution kinetics. Dendrimer-based formulations (e.g., PAMAM) bypass efflux transporters, improving bioavailability .

Q. How should researchers address polymorphism during physicochemical characterization of this compound?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to identify polymorphic forms. Ensure storage in tight containers at controlled humidity to prevent phase transitions. Analytical methods must validate consistency in melting points (171–172°C) and UV λmax (254 nm in pH 6.8 buffer) across batches .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to minimize process-related impurities?

  • Methodological Answer : Employ regioselective alkylation of benzimidazole precursors under inert atmospheres to reduce byproducts like O-desethyl derivatives. Patent methodologies (e.g., European Patent 0720982) recommend catalytic hydrogenation for intermediate purification. Monitor reaction progress via HPLC to ensure intermediates like 2-ethoxy benzimidazole derivatives meet ≤0.1% impurity thresholds .

Q. What mechanisms underlie the degradation of this compound under oxidative stress, and how can these pathways be mitigated?

  • Methodological Answer : Oxidative degradation primarily affects the tetrazole ring, generating sulfonic acid derivatives. Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS can identify major degradation products. Formulate with antioxidants (e.g., ascorbic acid) and maintain pH >5.5 in aqueous dispersions to stabilize the tetrazole moiety .

Q. What in vitro-in vivo correlation (IVIVC) models are applicable for predicting the pharmacokinetics of this compound formulations?

  • Methodological Answer : Develop Level A IVIVC using dissolution profiles (pH 1.2 and 6.8 buffers) and pharmacokinetic data from animal models. Apply convolution/deconvolution methods to correlate in vitro dissolution rates with in vivo absorption. Validate models using FDA-recommended dissolution apparatus (e.g., USP Apparatus II at 50 rpm) .

Q. How do genetic polymorphisms influence the pharmacodynamic response to this compound in hypertensive populations?

  • Methodological Answer : Conduct genome-wide association studies (GWAS) to identify variants in AGTR1 (angiotensin II receptor type 1) affecting drug efficacy. Stratify clinical trial cohorts by CYP2C9 metabolizer status (e.g., *2/*3 alleles) to assess dose-response relationships. Pharmacogenetic data can guide personalized dosing in subpopulations with reduced enzyme activity .

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZPIFWPFYKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701101236
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914613-35-7
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914613-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1-Ethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1-ETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN72J7R432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
1H-1-Ethyl Candesartan Cilexetil
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
1H-1-Ethyl Candesartan Cilexetil
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
1H-1-Ethyl Candesartan Cilexetil
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
1H-1-Ethyl Candesartan Cilexetil
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
1H-1-Ethyl Candesartan Cilexetil
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
1H-1-Ethyl Candesartan Cilexetil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.